molecular formula C10H12F3N3 B1342278 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine CAS No. 202267-15-0

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B1342278
CAS No.: 202267-15-0
M. Wt: 231.22 g/mol
InChI Key: YSMPURKYECKBKX-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural features, which make it a versatile scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by its functionalization with the pyridine moiety. One common method involves the nucleophilic substitution of a preformed pyrrolidine ring with a trifluoromethyl-substituted pyridine derivative . The reaction conditions often include the use of polar solvents such as dichloromethane or acetonitrile and bases like triethylamine to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon, methanol.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), polar solvents (dichloromethane, acetonitrile), bases (triethylamine).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16/h1-2,5,8H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMPURKYECKBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594937
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202267-15-0
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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